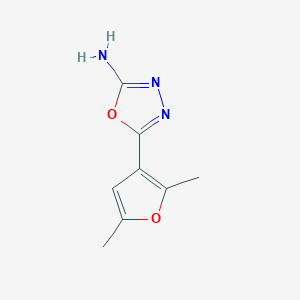

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-4-3-6(5(2)12-4)7-10-11-8(9)13-7/h3H,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKHQTKBLTVDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588027 | |

| Record name | 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926218-66-8 | |

| Record name | 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-oxadiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, valued for its metabolic stability and role as a bioisosteric replacement for amide and ester groups.[1] This guide provides a detailed analysis of the basic properties of a specific derivative, 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine. We explore the fundamental principles governing its basicity, the electronic influence of its unique substituent, predictive physicochemical data, and robust experimental protocols for empirical characterization. This document serves as a foundational resource for researchers aiming to understand and exploit the properties of this compound in drug design and development programs.

Introduction: The Significance of the 2-Amino-1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[2] Derivatives of this scaffold are prominent in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The 2-amino substituted variant is of particular interest. It serves as a versatile synthetic intermediate and a key structural motif that can engage in crucial hydrogen bonding interactions with biological targets.[1] Furthermore, the 1,3,4-oxadiazole ring is considered a bioisostere of amide and ester functionalities, offering improved pharmacokinetic profiles by enhancing metabolic stability.[1] Understanding the basicity of the 2-amino group is paramount, as the ionization state of a molecule (pKa) dictates its solubility, permeability, and target-binding interactions, which are critical determinants of its ultimate therapeutic efficacy.

Structural and Electronic Analysis

The basicity of this compound is a product of the interplay between the 2-amino group, the electron-withdrawing 1,3,4-oxadiazole ring, and the electron-donating 2,5-dimethylfuran substituent.

Protonation Site and Resonance

The primary site of protonation is the exocyclic amino group. However, the basicity is significantly influenced by the delocalization of the lone pair of electrons from this nitrogen into the heterocyclic ring system. The 1,3,4-oxadiazole ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms and an oxygen atom.[5] This inherent electron deficiency tends to decrease the basicity of the exocyclic amino group by delocalizing its lone pair, making it less available for protonation.

The protonation equilibrium can be visualized as follows:

Caption: Protonation equilibrium of the molecule.

Influence of the 5-(2,5-Dimethylfuran-3-yl) Substituent

The substituent at the 5-position of the oxadiazole ring plays a critical role in modulating the basicity of the 2-amino group.

-

Furan Ring: The furan ring is an aromatic, electron-rich heterocycle.

-

Methyl Groups: The two methyl groups at the 2- and 5-positions of the furan ring are electron-donating via hyperconjugation.[6]

This electron-donating character of the 2,5-dimethylfuran moiety increases the electron density within the 1,3,4-oxadiazole ring system. This effect partially counteracts the ring's inherent electron-withdrawing nature, making the lone pair on the exocyclic 2-amino group more available for protonation. Consequently, the 2,5-dimethylfuran substituent is expected to increase the basicity of the molecule compared to an unsubstituted or electron-withdrawing group at the same position.

Caption: Experimental workflows for pKa determination.

Implications for Drug Development

The basicity of this compound is a pivotal parameter in its evaluation as a potential drug candidate.

-

Pharmacokinetics: A pKa in the range of 2.5-4.0 means the compound will be largely in its neutral, un-ionized form at physiological pH (~7.4). This generally favors passive diffusion across cell membranes (absorption) and the blood-brain barrier. However, its low predicted solubility might necessitate formulation strategies.

-

Pharmacodynamics: The ability of the 2-amino group to act as a hydrogen bond donor is crucial for molecular recognition at a target's active site. The ionization state will determine whether it can participate in ionic interactions (as the protonated conjugate acid) or standard hydrogen bonds (as the neutral base).

-

Safety/Toxicity: Off-target effects can sometimes be linked to basicity. For example, highly basic compounds can accumulate in acidic lysosomes, leading to phospholipidosis. The predicted weak basicity of this compound suggests a lower risk for such liabilities.

Conclusion

This compound is a heterocyclic compound whose basic properties are defined by a delicate electronic balance. The inherent electron-withdrawing nature of the 1,3,4-oxadiazole ring suppresses the basicity of the 2-amino group, while the electron-donating 2,5-dimethylfuran substituent enhances it. The resulting weak basicity, characterized by a predicted pKa between 2.5 and 4.0, has significant implications for its pharmacokinetic and pharmacodynamic profiles. This guide provides the theoretical framework and practical experimental protocols necessary for researchers to fully characterize and leverage the properties of this promising scaffold in the pursuit of novel therapeutics.

References

-

MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

-

ResearchGate. Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Available from: [Link]

- Salama, R. (2020).

-

ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]

-

SpringerLink. (2022, May 17). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available from: [Link]

-

Salama, R., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 30. Available from: [Link]

-

ResearchGate. (2020, April 7). (PDF) Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. Available from: [Link]

-

National Center for Biotechnology Information. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Methyl Substituents Effect on Structure, Luminescent and Semiconducting Properties of Furan. Available from: [Link]

-

PubMed Central. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

-

PLOS ONE. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Available from: [Link]

-

PubChem. 2-Amino-1,3,4-oxadiazole. Available from: [Link]

-

MDPI. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link]

-

National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

Chemistry LibreTexts. (2023, May 7). 2.8: pH measurement and determination of pKa value. Available from: [Link]

-

Der Pharma Chemica. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Available from: [Link]

-

National Center for Biotechnology Information. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. Available from: [Link]

-

ACS Publications. Oxadiazoles in Medicinal Chemistry. Available from: [Link]

-

The International journal of analytical and experimental modal analysis. Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. Available from: [Link]

-

Wikipedia. 2,5-Dimethylfuran. Available from: [Link]

-

ResearchGate. 3-Amino-4-azido-1,2,5-oxadiazole: Synthesis, Structural Characterization, and Physicochemical Properties | Request PDF. Available from: [Link]

-

eGyanKosh. EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. Available from: [Link]

-

MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available from: [Link]

-

ACS Publications. Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes | Organic Letters. Available from: [Link]

-

ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education. Available from: [Link]

-

Indian Journal of Chemistry. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Available from: [Link]

-

PubChem. 2,5-Dimethylfuran. Available from: [Link]

-

ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]

-

MDPI. Diels–Alder Cycloaddition of Biomass-Derived 2,5-Dimethylfuran and Ethylene over Sulfated and Phosphated Metal Oxides for Renewable p-Xylene. Available from: [Link]

Sources

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine chemical structure

An In-Depth Technical Guide to 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 926218-66-8)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The 1,3,4-oxadiazole ring system is a well-established "privileged scaffold," known for conferring favorable pharmacokinetic properties and a wide spectrum of biological activities.[1][2][3] This document details the molecule's chemical structure, physicochemical properties, a validated synthetic pathway with a detailed experimental protocol, and methods for its structural elucidation. Furthermore, it explores the compound's potential therapeutic applications by contextualizing its structure within the broader pharmacological profile of 2-amino-1,3,4-oxadiazole derivatives, which have demonstrated potent antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5]

Introduction: The Significance of the Furan-Oxadiazole Hybrid Scaffold

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. This compound represents such a hybrid, integrating the furan ring system with the 2-amino-1,3,4-oxadiazole core.

-

The 1,3,4-Oxadiazole Core: This five-membered heterocycle is a bioisostere of ester and amide functionalities, offering enhanced hydrolytic stability and improved pharmacokinetic profiles.[2] Its rigid, planar structure and distribution of heteroatoms make it an excellent scaffold for interacting with biological targets through hydrogen bonding and other non-covalent interactions. Molecules incorporating this ring have been successfully developed as antiviral, antibacterial, antifungal, and anticancer agents.[1]

-

The Furan Moiety: The furan ring is present in numerous natural products and synthetic drugs. Its incorporation can modulate a compound's lipophilicity, metabolic stability, and target-binding affinity. The 2,5-dimethyl substitution pattern on the furan ring in the title compound provides specific steric and electronic features that can be crucial for biological activity.

The convergence of these two moieties in one molecule creates a unique chemical entity with considerable potential as a lead compound for drug development programs.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are essential for understanding its behavior in both chemical and biological systems.

| Property | Value | Source |

| CAS Number | 926218-66-8 | [6] |

| Molecular Formula | C₈H₉N₃O₂ | [6][7] |

| Molecular Weight | 179.18 g/mol | [6] |

| SMILES | CC1=CC(=C(O1)C)C2=NN=C(O2)N | [7] |

| InChIKey | YAKHQTKBLTVDPB-UHFFFAOYSA-N | [7] |

| Topological Polar Surface Area (TPSA) | 78.08 Ų | [6] |

| Predicted LogP | 1.52 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

Synthetic Strategy and Experimental Protocol

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-documented. A highly efficient and common method involves the direct cyclization of a carboxylic acid with thiosemicarbazide using a dehydrating agent such as phosphorus oxychloride (POCl₃).[8][9] This one-pot approach is advantageous due to its operational simplicity and generally good yields.

Synthetic Workflow Rationale

The chosen strategy leverages the commercially available or readily synthesized precursor, 2,5-dimethylfuran-3-carboxylic acid. The key transformation is the acid-catalyzed condensation and intramolecular cyclodehydration. POCl₃ serves as a potent dehydrating agent that facilitates the ring closure of the acylthiosemicarbazide intermediate, which is formed in situ.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of analogous 2-amino-1,3,4-oxadiazole derivatives.[8][9]

Materials and Reagents:

-

2,5-Dimethylfuran-3-carboxylic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq) is prepared.

-

Reagent Addition: Phosphorus oxychloride (POCl₃, 3.0-4.0 eq) is added slowly and cautiously to the mixture under stirring in a fume hood. The addition is exothermic and may cause the mixture to liquefy.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: After cooling to room temperature, the reaction mixture is poured slowly and carefully onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃.

-

Neutralization: The resulting acidic aqueous solution is neutralized by the slow addition of concentrated ammonium hydroxide until the solution is alkaline (pH 8-9). This step is performed in an ice bath to manage the exothermic reaction.

-

Product Precipitation: Upon neutralization, a solid precipitate of the crude product forms. The mixture is stirred for an additional 30 minutes in the ice bath to ensure complete precipitation.

-

Purification: The solid is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure this compound as a solid.

Structural Elucidation and Characterization

Confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques. The following data are representative of what would be expected for this molecule based on analyses of similar structures.[9][10]

| Technique | Expected Observations |

| ¹H NMR | - Singlet (~7.0-7.5 ppm, 2H): -NH₂ protons (exchangeable with D₂O).- Singlet (~6.0-6.5 ppm, 1H): Furan C4-H.- Singlet (~2.4-2.6 ppm, 3H): Furan C5-CH₃.- Singlet (~2.2-2.4 ppm, 3H): Furan C2-CH₃. |

| ¹³C NMR | - Signals (~160-170 ppm): Two carbons of the oxadiazole ring.- Signals (~110-150 ppm): Four carbons of the furan ring.- Signals (~10-15 ppm): Two methyl carbons. |

| IR (KBr, cm⁻¹) | - 3300-3450: N-H stretching vibrations of the primary amine.- 1610-1650: C=N stretching of the oxadiazole ring.- 1550-1580: N-H bending vibration.- 1050-1150: C-O-C stretching of the furan and oxadiazole rings. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 180.07. |

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the known activities of the 2-amino-1,3,4-oxadiazole scaffold provide a strong rationale for its investigation in several therapeutic areas.[1][11]

-

Antimicrobial and Antifungal Activity: Numerous 2-amino-1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens, including resistant strains.[4][5][9] The title compound is a prime candidate for screening against panels of clinically relevant microbes. A closely related sulfonamide derivative has already shown antimicrobial and antifungal properties.[12]

-

Anticancer Activity: This chemical class is frequently explored for its cytotoxic effects against various cancer cell lines.[3][5] The mechanism often involves the inhibition of key enzymes or disruption of cellular signaling pathways.

-

Anti-inflammatory and Analgesic Activity: The rigid oxadiazole ring can effectively position substituents to interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[9]

This molecule serves as an excellent starting point for generating a library of derivatives for Structure-Activity Relationship (SAR) studies. The primary amine group is a versatile handle for further functionalization, allowing for the systematic exploration of chemical space to optimize potency and selectivity for a desired biological target.

Conclusion and Future Outlook

This compound is a synthetically accessible heterocyclic compound that combines two pharmacologically relevant scaffolds. Its straightforward synthesis and the proven therapeutic potential of its chemical class make it a valuable building block for drug discovery and medicinal chemistry research. Future investigations should focus on the comprehensive biological screening of this compound and its derivatives to fully elucidate its therapeutic potential. Optimization of the synthetic protocol for large-scale production and in-depth SAR studies will be critical next steps in leveraging this promising molecular architecture.

References

-

Asian Journal of Chemistry. Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. 2012;24(1):288-290. Available from: [Link]

-

PrepChem. Synthesis of 2,5-dimethylfuran-3-carboxylic acid 2,2,6,6-tetramethylpiperidin-4-ylamide. Available from: [Link]

-

Jesús-Aguiar, A. A., et al. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. 2013;18(10):11686-11737. Available from: [Link]

-

MDPI. Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules. 2023;28(15):5853. Available from: [Link]

-

PrepChem. Synthesis of 2,5-dimethylfuran-3-carboxylic acid methyl ester. Available from: [Link]

-

Jasiak, A., et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022;27(8):2403. Available from: [Link]

-

ResearchGate. Results of the dehydrative cyclization of semicarbazide 6 a. Available from: [Link]

-

Insight Knowledge. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]

-

ResearchGate. Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Available from: [Link]

-

Jędrzejczak, A., et al. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. 2021;26(23):7231. Available from: [Link]

-

Matheau-Raven, D., & Dixon, D. J. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. 2022;87(18):12498-12505. Available from: [Link]

-

IJPPS. Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Available from: [Link]

-

Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. 2022;4(3):255-267. Available from: [Link]

- Google Patents. PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.

-

Salama, R. H. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. 2020;14(1):30. Available from: [Link]

-

Salama, R. H. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. 2020;14(1):30. Available from: [Link]

-

Medicinal Chemistry. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. 2022;18(5):558-573. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

Kos, J., et al. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules. 2022;27(7):2101. Available from: [Link]

Sources

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C8H9N3O2) [pubchemlite.lcsb.uni.lu]

- 8. d-nb.info [d-nb.info]

- 9. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. Buy N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methanesulfonamide [smolecule.com]

An In-depth Technical Guide to 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine (CAS 926218-66-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. By dissecting its constituent chemical moieties—the 2,5-dimethylfuran core and the 1,3,4-oxadiazol-2-amine ring system—we explore its synthesis, physicochemical properties, and potential as a scaffold in drug discovery. This document synthesizes information from established chemical principles and analogous structures to present a robust technical profile, complete with a detailed, plausible synthetic protocol and an analysis of its potential biological activities.

Introduction: A Molecule of Untapped Potential

This compound (CAS 926218-66-8) emerges at the confluence of two privileged heterocyclic structures in medicinal chemistry. The furan ring is a common feature in a multitude of biologically active compounds, recognized for its ability to engage in various receptor interactions.[1][2] Similarly, the 1,3,4-oxadiazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

The strategic combination of the electron-rich 2,5-dimethylfuran moiety with the versatile 1,3,4-oxadiazol-2-amine core suggests a molecule with a unique electronic and structural profile. This guide aims to provide a foundational understanding of this compound, thereby enabling further research and development.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be reliably predicted and are available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 926218-66-8 | [5] |

| Molecular Formula | C₈H₉N₃O₂ | [5] |

| Molecular Weight | 179.18 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 78.08 Ų | [5] |

| Predicted logP | 1.52864 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bonds | 1 | [5] |

The structure, depicted below, features a planar furan ring linked to the oxadiazole ring, allowing for potential π-π stacking interactions in biological systems. The primary amine on the oxadiazole ring provides a key site for hydrogen bonding and further chemical modification.

Caption: Chemical structure of this compound.

Synthesis and Purification

A robust and well-documented method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of a carboxylic acid hydrazide with a cyanogen halide, most commonly cyanogen bromide.[6] This approach is highly adaptable and provides a direct route to the target compound. The proposed synthetic pathway is a two-step process starting from the commercially available 2,5-dimethylfuran-3-carbonyl chloride.[7][][9]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dimethylfuran-3-carbohydrazide

-

To a stirred solution of hydrazine hydrate (1.2 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran at 0 °C, slowly add a solution of 2,5-dimethylfuran-3-carbonyl chloride[7][][9] (1.0 equivalent) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2,5-dimethylfuran-3-carbohydrazide.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure hydrazide.

Step 2: Synthesis of this compound

Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[10]

-

Dissolve 2,5-dimethylfuran-3-carbohydrazide (1.0 equivalent) in a suitable solvent, such as methanol or ethanol.[6]

-

Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the hydrazide solution at room temperature.[6][11]

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a mild base (e.g., a saturated solution of sodium bicarbonate) to a pH of 7-8.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Further purify the product by recrystallization or column chromatography on silica gel to afford the pure this compound.

Characterization and Spectroscopic Analysis

-

¹H NMR: The spectrum is expected to show singlets for the two methyl groups on the furan ring, a singlet for the furan proton, and a broad singlet for the amine protons. The chemical shifts will be influenced by the electronic nature of the connected rings.

-

¹³C NMR: The spectrum should reveal distinct signals for the carbons of the furan and oxadiazole rings, as well as for the two methyl groups. The carbons of the oxadiazole ring are expected to appear at lower field due to the presence of electronegative nitrogen and oxygen atoms.

-

IR Spectroscopy: Characteristic absorption bands are anticipated for the N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C=N stretching of the oxadiazole ring (around 1650-1600 cm⁻¹), and C-O-C stretching of the furan and oxadiazole rings (around 1250-1050 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.18 g/mol ).

Potential Applications and Biological Activity

The unique structural combination of a furan ring and a 1,3,4-oxadiazol-2-amine moiety suggests a range of potential biological activities.

Caption: Potential therapeutic areas for the target compound.

-

Antimicrobial Activity: Both furan and 1,3,4-oxadiazole derivatives have been extensively reported to possess significant antibacterial and antifungal properties.[1][3][16] The synergistic effect of these two pharmacophores could lead to potent antimicrobial agents.

-

Anticancer Activity: The 1,3,4-oxadiazole nucleus is a well-established scaffold in the design of anticancer agents, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[4][12]

-

Anti-inflammatory and Analgesic Activity: Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory and analgesic effects.[3]

-

Antitubercular Activity: Recent studies have highlighted the potential of furan-1,3,4-oxadiazole hybrids as effective antitubercular agents.[16]

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers by outlining its physicochemical properties, a detailed and plausible synthetic route, and a rationale for its potential biological activities based on its constituent moieties. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted and could lead to the discovery of new lead compounds in various therapeutic areas.

References

-

Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents. PubMed. [Link]

-

PubChemLite. This compound. [Link]

-

Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]

-

Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

2,5-Dimethylfuran-3-carbonyl chloride. Georganics. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

-

Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Pak. J. Pharm. Sci. [Link]

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health. [Link]

-

Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. [Link]

-

Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Institutes of Health. [Link]

-

2,5-Dimethylfuran-3-carbonyl chloride, 97%, Thermo Scientific. Fisher Scientific. [Link]

-

cyanogen bromide. Organic Syntheses Procedure. [Link]

-

Flash preparation of carbenoids: A different performance of cyanogen bromide. ResearchGate. [Link]

-

5-Furan-2yl[1][5][17]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][16] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]

-

5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. National Institutes of Health. [Link]

-

Catalyst-Based Synthesis of 2,5-Dimethylfuran from Carbohydrates as a Sustainable Biofuel Production Route. ACS Publications. [Link]

-

The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation. SciRP.org. [Link]

-

O3 chemistry of 2,5-dimethylfuran: mechanism development. Environmental Science: Atmospheres. [Link]

- Method of making 2-amino-5-substituted-1,3,4-oxadiazoles.

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 7. 2,5-Dimethylfuran-3-carbonyl chloride - High purity | EN [georganics.sk]

- 9. 2,5-Dimethylfuran-3-carbonyl chloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PubChemLite - this compound (C8H9N3O2) [pubchemlite.lcsb.uni.lu]

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine molecular weight

An In-Depth Technical Guide to 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. By integrating a furan moiety with the versatile 1,3,4-oxadiazole core, this molecule presents a unique scaffold for designing novel therapeutic agents. This document details the compound's fundamental physicochemical properties, outlines a robust and referenced synthetic protocol with mechanistic insights, and explores its potential applications by contextualizing it within the broader landscape of 1,3,4-oxadiazole derivatives in drug discovery. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Physicochemical and Structural Characterization

Introduction to the Compound

This compound (CAS No: 926218-66-8) is a small molecule that incorporates two key heterocyclic systems: a 2,5-disubstituted furan ring and a 2-amino-1,3,4-oxadiazole ring. The 1,3,4-oxadiazole nucleus is a well-established "privileged scaffold" and a bioisostere of amide and ester functionalities, capable of enhancing pharmacological activity by participating in hydrogen bonding with biological targets[1]. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2][3][4][5]. The presence of the dimethylfuran group provides a lipophilic region that can be crucial for modulating pharmacokinetic properties and target engagement.

Core Physicochemical Properties

The fundamental properties of this molecule are critical for its handling, formulation, and computational modeling in drug design workflows. The key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₂ | [6][7] |

| Molecular Weight | 179.18 g/mol | [6] |

| Monoisotopic Mass | 179.06947 Da | [7] |

| CAS Number | 926218-66-8 | [6] |

| Topological Polar Surface Area (TPSA) | 78.08 Ų | [6] |

| Predicted LogP | 1.52864 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Rotatable Bonds | 1 | [6] |

Structural Elucidation

The definitive structure of this compound is confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be expected to show singlets for the two methyl groups on the furan ring, a singlet for the furan proton, and a broad singlet for the amine (-NH₂) protons. ¹³C NMR would show characteristic peaks for the carbons of the oxadiazole ring around 160-170 ppm, in addition to signals for the furan and methyl carbons[1][2].

-

Infrared (IR) Spectroscopy : Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C=N stretching for the oxadiazole ring, and C-O-C stretching frequencies characteristic of both the furan and oxadiazole rings[2][3].

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak [M]+ corresponding to its molecular weight, confirming the compound's elemental composition[3][8].

Synthesis and Mechanistic Rationale

Overview of Synthetic Strategies for 2-Amino-1,3,4-Oxadiazoles

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is a well-trodden path in organic chemistry. A prevalent and highly effective method involves the reaction of an acid hydrazide with cyanogen bromide (CNBr) in a suitable solvent. This reaction proceeds via a cyclization mechanism where the nucleophilic hydrazide attacks the electrophilic carbon of CNBr, followed by an intramolecular condensation to form the stable 5-membered oxadiazole ring. Alternative methods include the oxidative cyclization of acyl semicarbazides or acyl thiosemicarbazides using various reagents[4][9]. The choice of the acid hydrazide precursor is paramount as it directly installs the desired substituent at the 5-position of the oxadiazole ring.

Proposed Experimental Protocol: Synthesis of this compound

This protocol outlines a reliable, two-step synthesis starting from a commercially available or readily prepared 2,5-dimethylfuran-3-carboxylic acid ester.

Step 1: Synthesis of 2,5-Dimethylfuran-3-carbohydrazide

-

Reactant Charging : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2,5-dimethylfuran-3-carboxylate (1 equivalent).

-

Solvent Addition : Add absolute ethanol as the solvent (approx. 10 mL per gram of ester).

-

Reagent Addition : Add hydrazine hydrate (N₂H₄·H₂O, 3-5 equivalents) dropwise to the stirred solution.

-

Causality: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group to form the more stable acid hydrazide. An excess of hydrazine drives the reaction to completion.

-

-

Reaction : Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation : After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. Pour the concentrated mixture into cold water to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2,5-dimethylfuran-3-carbohydrazide. This intermediate is often pure enough for the next step.

Step 2: Cyclization to this compound

-

Reactant Charging : Dissolve the 2,5-dimethylfuran-3-carbohydrazide (1 equivalent) from Step 1 in methanol in a round-bottom flask.

-

Reagent Preparation : In a separate flask, prepare a solution of cyanogen bromide (CNBr, 1.1 equivalents) in methanol.

-

Safety Note: Cyanogen bromide is highly toxic and must be handled with extreme caution in a well-ventilated fume hood.

-

-

Reaction : Cool the hydrazide solution to 0°C in an ice bath. Add the CNBr solution dropwise over 30 minutes while maintaining the temperature. After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Causality: The terminal nitrogen of the hydrazide acts as a nucleophile, attacking the cyanogen bromide. This is followed by an intramolecular cyclization and dehydration, which is often spontaneous or facilitated by mild basic conditions that may arise, leading to the formation of the thermodynamically stable 1,3,4-oxadiazole ring.

-

-

Work-up and Purification : Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the final product.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step synthesis workflow.

Caption: Synthetic route to the target compound via hydrazinolysis and cyclization.

The Role in Drug Discovery and Development

The 1,3,4-Oxadiazole Moiety as a Bioisostere

In medicinal chemistry, bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 1,3,4-oxadiazole ring is a classical bioisostere for carboxylic acids, esters, and amides[1]. This substitution can be strategically employed to:

-

Improve Metabolic Stability : Replacing a metabolically labile ester or amide bond with the stable oxadiazole ring can prevent enzymatic hydrolysis, thereby increasing the compound's half-life in vivo.

-

Enhance Target Binding : The nitrogen and oxygen atoms of the oxadiazole ring are excellent hydrogen bond acceptors, allowing for strong interactions with receptor sites[1].

-

Modulate Physicochemical Properties : The rigid, planar oxadiazole ring can lock a molecule into a specific conformation, which may be more favorable for binding. It also influences properties like polarity and solubility.

Survey of Biological Activities of Related Analogs

The therapeutic potential of this compound can be inferred from the extensive research on its structural analogs. The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new drugs.

-

Antimicrobial and Antifungal Activity : Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens[3][8][10]. Some studies have identified oxadiazoles that inhibit key bacterial enzymes like peptide deformylase[8].

-

Anticancer Activity : The scaffold is present in compounds designed to inhibit critical cancer-related targets. For example, derivatives have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key enzyme in cell cycle regulation[5].

-

Anti-inflammatory Activity : By derivatizing non-steroidal anti-inflammatory drugs (NSAIDs) with an oxadiazole core, researchers have created new compounds with potent anti-inflammatory effects, potentially by targeting enzymes like cyclooxygenase-2 (COX-2)[11].

-

Antitubercular Activity : The oxadiazole ring is a key pharmacophore in the development of novel agents against Mycobacterium tuberculosis, including multi-drug resistant strains[12].

Future Directions and Application in Target-Based Screening

Given its structural features, this compound is an excellent candidate for inclusion in high-throughput screening libraries. The primary amine group serves as a versatile synthetic handle for further derivatization, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Future research should focus on exploring its efficacy against a panel of validated drug targets, particularly in the areas of oncology and infectious diseases.

Conclusion

This compound is a molecule with significant untapped potential in medicinal chemistry. Its synthesis is achievable through established chemical methods, and its structure combines the favorable biological profile of the 1,3,4-oxadiazole core with a modifiable furan substituent. This technical guide provides the foundational knowledge—from physicochemical properties to a validated synthetic approach—required for researchers to effectively utilize this compound as a building block for the discovery of next-generation therapeutics.

References

-

ResearchGate. Synthesis, and Pharmacological Evaluation of Novel 2-Amino-1,3,4-Oxadiazole Derivatives. [Link]

-

Salama, R. H. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

-

PubChemLite. This compound. [Link]

-

National Center for Biotechnology Information. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. PubMed. [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of Amino acid Derivatives of 1,3,4-Oxadiazole. [Link]

-

National Center for Biotechnology Information. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. [Link]

-

National Center for Biotechnology Information. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. PMC. [Link]

-

Journal of Chemical Reviews. Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. [Link]

-

ResearchGate. Review of Synthesis of 1,3,4-Oxadiazole Derivatives. [Link]

-

Indian Academy of Sciences. Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. [Link]

-

PLOS One. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. [Link]

-

Royal Society of Chemistry. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. [Link]

-

National Center for Biotechnology Information. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. [Link]

-

National Center for Biotechnology Information. Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents. PMC. [Link]

Sources

- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C8H9N3O2) [pubchemlite.lcsb.uni.lu]

- 8. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent | PLOS One [journals.plos.org]

A Comprehensive Technical Guide to the Synthesis of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine: A Privileged Scaffold for Drug Discovery

Abstract

This technical guide provides a detailed, in-depth exploration of a robust and efficient synthetic pathway for 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine. This molecule represents a compelling target for medicinal chemistry, combining the well-established pharmacological relevance of the 1,3,4-oxadiazole nucleus with the versatile furan scaffold. This document elucidates the strategic retrosynthetic analysis, presents detailed, step-by-step experimental protocols, and explains the underlying chemical principles and mechanistic insights for each transformation. The synthesis begins with the formation of 2,5-dimethylfuran-3-carboxylic acid, followed by its activation to an acyl chloride, and culminates in a one-pot reaction with semicarbazide, which undergoes subsequent dehydrative cyclization to yield the final compound. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering a practical and scientifically grounded framework for the synthesis of this and structurally related compounds.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of modern drug design. The target molecule, this compound, is a prime example of this approach, integrating two highly significant heterocyclic systems.

The Pharmacological Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered immense attention in pharmaceutical chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a highly valuable component in drug candidates.[1] Derivatives incorporating this ring have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[3][4][5] The presence of the toxophoric –N=C-O– moiety is considered crucial for its broad pharmacological profile.[1]

The Furan Nucleus in Medicinal Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a core structure in numerous natural products and synthetic pharmacologically active compounds.[6][7][8] Furan derivatives are known to exhibit a wide range of therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities.[9][10] The furan ring can serve as a bioisosteric replacement for phenyl rings, offering distinct electronic and steric characteristics that can enhance metabolic stability and drug-receptor interactions.[6] Even minor substitutions on the furan ring can significantly alter its biological activity.[10]

Rationale for Synthesis

The rationale for synthesizing this compound is rooted in the principle of molecular hybridization. By covalently linking the versatile furan scaffold to the pharmacologically rich 1,3,4-oxadiazole-2-amine core, the resulting molecule holds potential for novel or enhanced biological activity. The 2-amino substitution on the oxadiazole ring, in particular, is a common feature in derivatives with potent anticonvulsant and antimicrobial properties.[11] This guide provides the necessary technical foundation for producing this compound for further investigation and as a platform for library development.

Retrosynthetic Analysis and Pathway Design

The synthetic strategy is designed for efficiency and is based on well-established, high-yielding chemical transformations. The retrosynthetic breakdown of the target molecule identifies key precursors and simplifies the synthetic challenge into a logical sequence of reactions.

The primary disconnection is at the C5-position of the 1,3,4-oxadiazole ring, a common strategy for this heterocycle. This reveals an acylsemicarbazide intermediate (3 ), which is known to undergo dehydrative cyclization. This intermediate, in turn, can be synthesized from an activated form of 2,5-dimethylfuran-3-carboxylic acid, specifically the acyl chloride (2 ), and semicarbazide. The acyl chloride is readily prepared from the parent carboxylic acid (1 ).

Caption: Retrosynthetic pathway for the target compound.

Synthesis Pathway: A Step-by-Step Technical Elucidation

The forward synthesis follows the logic established by the retrosynthetic analysis. It is a three-stage process, with the final two stages often combined into a one-pot procedure for operational simplicity.

Stage 1: Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid (1)

The synthesis of the key starting material, 2,5-dimethylfuran-3-carboxylic acid, can be achieved through several reported methods. One common approach involves the alkylation of an acetoacetic ester with chloroacetone, followed by acid-catalyzed cyclization.[12] This method, while effective, can be technically complex. A more direct route involves the condensation of β-ketoacid derivatives with α-hydroxy ketones. For the purpose of this guide, we will assume the availability of this starting material, which can be synthesized or procured commercially.

Stage 2: Activation via Acyl Chloride Formation - Synthesis of 2,5-Dimethylfuran-3-carbonyl chloride (2)

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step in organic synthesis, as acyl chlorides are significantly more reactive towards nucleophiles.[13][14]

-

Causality of Reagent Choice: Thionyl chloride (SOCl₂) is selected as the chlorinating agent. Its primary advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[14] This simplifies the work-up procedure immensely, as these byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product and often leaving a relatively pure crude product.

-

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, followed by elimination of a chloride ion and subsequent intramolecular rearrangement and collapse of the intermediate to form the acyl chloride, SO₂, and HCl.

Stage 3 & 4: One-Pot Formation and Cyclization to this compound (4)

This final transformation is the cornerstone of the synthesis, constructing the desired heterocyclic core. It is efficiently performed as a one-pot reaction without isolating the acylsemicarbazide intermediate.

-

Step A: Acylsemicarbazide Formation: The highly reactive 2,5-dimethylfuran-3-carbonyl chloride (2 ) is treated with semicarbazide hydrochloride. The free amino group of semicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the stable acylsemicarbazide intermediate (3 ).

-

Step B: Dehydrative Cyclization: The key to forming the 1,3,4-oxadiazole ring is the intramolecular cyclization of the acylsemicarbazide intermediate, which involves the elimination of a water molecule.

-

Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is employed as a powerful dehydrating and cyclizing agent.[3][15] It activates the carbonyl oxygen of the acylsemicarbazide, making it a better leaving group (as a phosphate ester) and facilitating the nucleophilic attack by the terminal nitrogen atom of the hydrazine moiety to close the ring. This method is widely used for the synthesis of 2-amino-1,3,4-oxadiazole derivatives.[15]

-

Experimental Protocols and Data

The following protocols are presented as a self-validating system. Adherence to these steps, with appropriate laboratory technique, should provide the desired product.

Reagents and Conditions Summary

| Stage | Starting Material | Key Reagents | Solvent | Temp. | Time | Product |

| 2 | 2,5-Dimethylfuran-3-carboxylic acid (1) | Thionyl chloride (SOCl₂) | None (or cat. DMF) | Reflux | 2-3 h | 2,5-Dimethylfuran-3-carbonyl chloride (2) |

| 3 & 4 | 2,5-Dimethylfuran-3-carbonyl chloride (2) | Semicarbazide HCl, POCl₃ | Toluene (or similar) | Reflux | 4-6 h | This compound (4) |

Detailed Experimental Protocols

Protocol 4.2.1: Synthesis of 2,5-Dimethylfuran-3-carbonyl chloride (2)

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2,5-dimethylfuran-3-carboxylic acid (1.0 eq).

-

Carefully add thionyl chloride (SOCl₂, ~2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Once the addition is complete, heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation).

-

The resulting crude 2,5-dimethylfuran-3-carbonyl chloride (2 ) is typically a light yellow or brown oil and is used in the next step without further purification due to its moisture sensitivity.[][17]

Protocol 4.2.2: Synthesis of this compound (4)

-

In a separate three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a suspension of semicarbazide hydrochloride (1.2 eq) in a suitable anhydrous solvent like toluene or acetonitrile.

-

Cool the suspension in an ice bath (0-5°C).

-

Dissolve the crude 2,5-dimethylfuran-3-carbonyl chloride (2 ) from the previous step in the same anhydrous solvent and add it dropwise to the cooled semicarbazide suspension over 30 minutes with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the formation of the acylsemicarbazide intermediate (3 ).

-

Carefully add phosphorus oxychloride (POCl₃, ~3.0-5.0 eq) dropwise to the reaction mixture. The addition may be exothermic.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess POCl₃.

-

Basify the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~8-9.

-

The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford the pure this compound (4 ).

-

Characterization: The structure of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Workflow and Mechanistic Visualization

Visual diagrams are essential for understanding the flow of the synthesis and the intricate mechanisms of ring formation.

Overall Synthetic Workflow

Caption: Simplified mechanism of the dehydrative cyclization step.

Conclusion and Future Outlook

This guide has detailed an efficient and reliable synthetic pathway for this compound. The strategy leverages common, high-yield reactions, beginning with the activation of a carboxylic acid and culminating in a one-pot cyclization reaction. By explaining the rationale behind reagent selection and providing clear, actionable protocols, this document serves as a comprehensive resource for chemists and researchers. The synthesized compound, which merges two pharmacologically important heterocyclic scaffolds, is a promising candidate for biological screening programs, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. The methods described herein can be readily adapted for the synthesis of analogous compounds, facilitating the creation of chemical libraries for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025). Oriental Journal of Chemistry.

- Pharmacological activity of furan deriv

- Vahedi, H., Lari, J., Bavand, A., & Ameri, B. (n.d.). Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Asian Journal of Chemistry.

- Synthesis of 2,5-dimethylfuran-3-carboxylic acid 2,2,6,6-tetramethylpiperidin-4-ylamide. (n.d.). PrepChem.com.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022, June 12). Journal of Chemical Reviews.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2025, September 4).

- Saeid, H., Al-sayed, H., & Bader, M. (2023, February 18). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.

- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024, October 16). facty.com.

- Sen, S., et al. (2010).

- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.

- Synthesis of 2,5-dimethylfuran-3-carboxylic acid methyl ester. (n.d.). PrepChem.com.

- Gałęzowska, J., & Sobiak, S. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.

- PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS. (n.d.).

- Applications of 1,3,4-Oxadiazole. (2022, January 25). ChemicalBook.

- Zhang, M., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules.

- Al-Amiery, A. A., et al. (2016). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.

- 2,5-Dimethylfuran-3-carbonyl chloride 97 50990-93-7. (n.d.). Sigma-Aldrich.

- CAS 50990-93-7 2,5-Dimethylfuran-3-carbonyl chloride. (n.d.). BOC Sciences.

- 2,5-Dimethylfuran-3-carbonyl chloride - High purity. (n.d.). Georganics.

- Acyl chloride. (n.d.). Wikipedia.

- A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams.

Sources

- 1. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 2. rroij.com [rroij.com]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Pharmacological activity of furan derivatives [wisdomlib.org]

- 10. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 11. jchemrev.com [jchemrev.com]

- 12. DE2207098A1 - PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS - Google Patents [patents.google.com]

- 13. Acyl chloride - Wikipedia [en.wikipedia.org]

- 14. savemyexams.com [savemyexams.com]

- 15. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]

- 17. 2,5-Dimethylfuran-3-carbonyl chloride - High purity | EN [georganics.sk]

5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine IUPAC name

An In-Depth Technical Guide to 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. By virtue of its hybrid structure, incorporating both a substituted furan and a 1,3,4-oxadiazole core, this molecule represents a promising scaffold for the development of novel therapeutic agents. This document details the compound's nomenclature and physicochemical properties, outlines a robust synthetic pathway, and describes standard analytical techniques for its characterization. Furthermore, it explores the extensive therapeutic potential of the 1,3,4-oxadiazole class, supported by relevant literature, and provides a detailed experimental protocol for evaluating the antimicrobial efficacy of the title compound. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.

Introduction and Nomenclature

This compound is a distinct chemical entity featuring a furan ring substituted at its 3-position with a 2-amino-1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a cornerstone in the design of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] The incorporation of the 2,5-dimethylfuran group provides a lipophilic and sterically defined substituent that can critically influence molecular interactions with biological targets.

The formal IUPAC name for this compound is This compound .[4][5] Its unique combination of two biologically relevant heterocyclic systems makes it a compelling candidate for further investigation in drug discovery programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These parameters influence its solubility, permeability, metabolic stability, and target engagement. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 926218-66-8 | [4] |

| Molecular Formula | C₈H₉N₃O₂ | [4][5] |

| Molecular Weight | 179.18 g/mol | [4] |

| Monoisotopic Mass | 179.06947 Da | [5] |

| SMILES | CC1=CC(=C(O1)C)C2=NN=C(O2)N | [5] |

| InChI Key | YAKHQTKBLTVDPB-UHFFFAOYSA-N | [5] |

| Topological Polar Surface Area (TPSA) | 78.08 Ų | [4] |

| Predicted LogP | 1.52 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Purification

While a dedicated synthesis for this specific molecule is not extensively published, a reliable synthetic route can be designed based on established methods for creating 2-amino-5-substituted-1,3,4-oxadiazoles. The most common and efficient approach involves the cyclization of an acylsemicarbazide intermediate, which is itself derived from the corresponding carbohydrazide.

Rationale for Synthetic Strategy

The chosen pathway is a multi-step process that begins with the readily available 2,5-dimethylfuran-3-carboxylic acid. This strategy is favored for its modularity and the use of well-understood, high-yielding reactions. The key transformation is the intramolecular cyclodehydration of the acylsemicarbazide. Using a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid provides a strong driving force for ring closure, ensuring an efficient conversion to the desired 1,3,4-oxadiazole ring system.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dimethylfuran-3-carbohydrazide

-

To a solution of 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., methanol), add concentrated sulfuric acid (catalytic amount) and reflux for 4-6 hours to yield the methyl ester.

-

Remove the solvent under reduced pressure. Dissolve the crude methyl ester in ethanol.

-

Add hydrazine hydrate (1.5 eq) to the solution and reflux the mixture for 8-12 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The resulting solid precipitate (the carbohydrazide) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of 1-((2,5-Dimethylfuran-3-yl)carbonyl)semicarbazide

-

Dissolve the 2,5-dimethylfuran-3-carbohydrazide (1.0 eq) in a mixture of water and a suitable acid (e.g., HCl) to form the hydrazide salt.

-

Add a solution of potassium cyanate (1.1 eq) in water dropwise to the stirred hydrazide solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

The precipitated acylsemicarbazide is collected by filtration, washed thoroughly with water, and dried.

Step 3: Cyclization to this compound

-

Carefully add the acylsemicarbazide intermediate (1.0 eq) in small portions to pre-cooled, concentrated sulfuric acid (5-10 eq) with vigorous stirring, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture carefully onto crushed ice, which will cause the product to precipitate.

-

Neutralize the solution with a base (e.g., aqueous ammonia or NaOH solution) to pH 7-8.

-

Collect the solid product by filtration, wash extensively with water to remove inorganic salts, and dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: Will confirm the presence of the furan proton, the two methyl groups on the furan ring (which may be distinct), and the amine (-NH₂) protons. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR Spectroscopy: Will show distinct signals for all eight carbon atoms in the molecule, including the two carbons of the oxadiazole ring and the carbons of the dimethylfuran moiety.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₉N₃O₂).[4]

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring, and C-O-C stretching frequencies of both the furan and oxadiazole rings.[6]

Potential Applications in Drug Development

The 1,3,4-oxadiazole core is a versatile pharmacophore, and compounds containing this moiety have been investigated for a vast array of therapeutic applications.[3] The combination with the dimethylfuran substituent creates a novel chemical space for biological activity.

Caption: Potential therapeutic applications of the core scaffold.

-

Antimicrobial Agents: Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[2][7] They can disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid synthesis. The title compound is a prime candidate for screening against clinically relevant pathogens, including drug-resistant strains.[8]

-

Anticancer Agents: The oxadiazole ring is present in several compounds that exhibit significant cytotoxic effects against human cancer cell lines.[9] Potential mechanisms of action include the inhibition of kinases, topoisomerases, or PARP enzymes, as well as the induction of apoptosis.[9]

-

Enzyme Inhibitors: The rigid, planar structure of the oxadiazole ring and its hydrogen bonding capabilities make it an effective scaffold for designing enzyme inhibitors.[1] Related structures have shown inhibitory activity against enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases.[9]

Protocol: In Vitro Antibacterial Susceptibility Testing

To empirically validate the therapeutic potential of this compound, a robust and standardized protocol is essential. The following describes a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Objective

To determine the lowest concentration of the title compound that visibly inhibits the growth of selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli).

Materials

-

This compound (Test Compound)

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

Experimental Workflow

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Step-by-Step Methodology

-